N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrimidinyl group and a carbothioamide moiety The dimethoxyphenyl group attached to the nitrogen atom of the piperazine ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using pyrimidine derivatives and appropriate leaving groups.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 2,5-dimethoxybenzene and suitable electrophiles.
Formation of the Carbothioamide Moiety: The final step involves the reaction of the piperazine derivative with thiocarbonyldiimidazole to form the carbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioamide moiety, converting it to the corresponding amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies have investigated its interactions with various biological targets, including receptors and enzymes, to elucidate its pharmacological profile.
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Similar structure but with a carboxamide moiety instead of a carbothioamide.
N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide moiety instead of a carbothioamide.
N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbamate: Similar structure but with a carbamate moiety instead of a carbothioamide.
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N5O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5O2S/c1-23-13-4-5-15(24-2)14(12-13)20-17(25)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,25) |
InChI Key |
SKZHPPNCYRRVPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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